molecular formula C15H13BrClNO B5687761 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

Cat. No. B5687761
M. Wt: 338.62 g/mol
InChI Key: NIAYRDNPMQWHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide in lab experiments is its potential to be developed into a new drug for the treatment of pain and inflammation. It has also shown promise as a potential cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions that could be explored in relation to 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide. One potential direction is to further investigate its potential as a cancer therapy, particularly in vivo studies. Another potential direction is to explore its potential as a treatment for other inflammatory conditions, such as arthritis. Finally, further research could be done to improve the solubility of this compound, which could make it easier to work with in lab experiments.
In conclusion, 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Its potential as a cancer therapy also warrants further investigation. While there are limitations to working with this compound, such as its low solubility in water, there are many future directions that could be explored to further our understanding of its potential applications.

Synthesis Methods

The synthesis of 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide involves the reaction of 2-chloro-4,6-dimethylaniline with 4-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification through column chromatography.

Scientific Research Applications

4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-7-10(2)14(13(17)8-9)18-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYRDNPMQWHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.